molecular formula C27H29Cl3N2O4 B12731567 Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride CAS No. 84646-89-9

Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride

Cat. No.: B12731567
CAS No.: 84646-89-9
M. Wt: 551.9 g/mol
InChI Key: NICGFSIGBDGPHI-UHFFFAOYSA-N
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Description

Piperazine, 1-((5-chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)-4-(2-methoxyphenyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic reagents. For this specific compound, the synthetic route might involve the following steps:

    Formation of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under suitable conditions, often in the presence of a base.

    Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification steps: such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperazine moieties.

    Reduction: Reduction reactions can occur at the chlorine-substituted positions.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

Piperazine derivatives, including this compound, have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. This compound might exert its effects through:

    Binding to receptor sites: Modulating the activity of neurotransmitters or hormones.

    Inhibition of enzymes: Blocking the activity of enzymes involved in disease pathways.

    Alteration of ion channel function: Affecting the flow of ions across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-chlorophenyl)-4-(2-methoxyphenyl)-: Similar structure but different substitution pattern.

    Piperazine, 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-: Another derivative with a different chlorine substitution.

    Piperazine, 1-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-: Contains additional chlorine atoms.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin ring system, which might confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

84646-89-9

Molecular Formula

C27H29Cl3N2O4

Molecular Weight

551.9 g/mol

IUPAC Name

1-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]-4-(2-methoxyphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C27H27ClN2O4.2ClH/c1-31-24-9-5-3-7-21(24)30-14-12-29(13-15-30)17-25-33-26-19-6-2-4-8-22(19)32-23-11-10-18(28)16-20(23)27(26)34-25;;/h2-11,16,25-27H,12-15,17H2,1H3;2*1H

InChI Key

NICGFSIGBDGPHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3OC4C(O3)C5=C(C=CC(=C5)Cl)OC6=CC=CC=C46.Cl.Cl

Origin of Product

United States

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